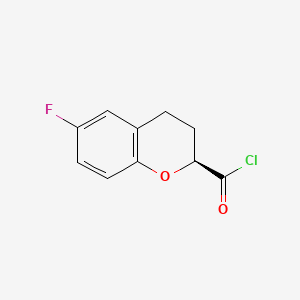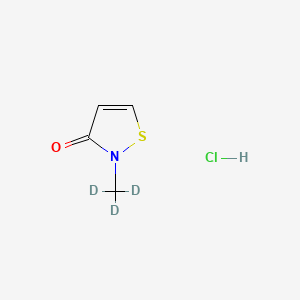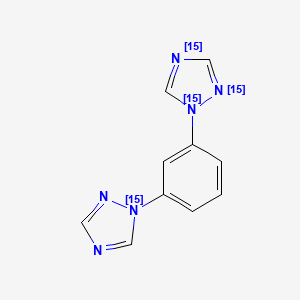
Pemetrexed L-Glutamic Acid Trisodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .
Physical and Chemical Properties Analysis
This compound is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .
Aplicaciones Científicas De Investigación
Investigación Oncológica
Pemetrexed L-Glutamic Acid Trisodium Salt: se utiliza principalmente en el tratamiento de varios tipos de cáncer, en particular cáncer de pulmón de células no pequeñas (CPNP) y mesotelioma . Funciona como un agente quimioterapéutico antifolato, que inhibe la replicación de las células cancerosas al interrumpir los procesos metabólicos dependientes del folato . Los ensayos clínicos han demostrado su eficacia cuando se usa solo o en combinación con otros medicamentos como el cisplatino .
Investigación Neurológica
En neurología, el papel de este compuesto es menos directo pero sigue siendo significativo. Sirve como un estándar de referencia en estudios de neurotransmisión, ayudando en el desarrollo de nuevos medicamentos neurológicos . Su impacto en las enfermedades neurodegenerativas es un área de investigación en curso, con posibles aplicaciones para comprender los mecanismos de la enfermedad y los efectos del tratamiento .
Farmacología
Farmacológicamente, this compound es un material de referencia importante. Ayuda a comprender las interacciones medicamentosas, los efectos secundarios y los mecanismos de acción de varios medicamentos . Sus propiedades farmacocinéticas son cruciales para optimizar las dosis y minimizar los efectos adversos en los pacientes .
Bioquímica
Bioquímicamente, el compuesto se usa para estudiar la inhibición enzimática, particularmente en el contexto de timinilato sintasa y dihidrofolato reductasa . Estas enzimas son fundamentales en la síntesis y reparación del ADN, y su inhibición por Pemetrexed puede conducir a una mejor comprensión del metabolismo celular y las estrategias de tratamiento del cáncer .
Biología Molecular
En biología molecular, this compound se utiliza en la investigación de proteómica. Ayuda en la identificación y cuantificación de proteínas, especialmente aquellas involucradas en la regulación del ciclo celular y la apoptosis
Mecanismo De Acción
Target of Action
Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Mode of Action
Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .
Biochemical Pathways
The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .
Pharmacokinetics
It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia
Result of Action
The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.
Safety and Hazards
Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed L-Glutamic Acid Trisodium Salt involves the reaction of pemetrexed disodium with L-glutamic acid trisodium salt in the presence of water and a base.", "Starting Materials": [ "Pemetrexed disodium", "L-glutamic acid trisodium salt", "Water", "Base" ], "Reaction": [ "Step 1: Dissolve pemetrexed disodium and L-glutamic acid trisodium salt in water.", "Step 2: Add a base to the solution to adjust the pH to 7.5-8.5.", "Step 3: Heat the solution at 50-60°C for 2-4 hours.", "Step 4: Cool the solution to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude Pemetrexed L-Glutamic Acid Trisodium Salt.", "Step 6: Purify the crude product by recrystallization in water.", "Step 7: Dry the purified product under reduced pressure to obtain the final product." ] } | |
Número CAS |
1265908-59-5 |
Fórmula molecular |
C25H28N6Na3O9 |
Peso molecular |
625.501 |
Nombre IUPAC |
(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |
Clave InChI |
QMXHFJBYTKIYEI-XYTXGRHFSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |
Sinónimos |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)



![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

